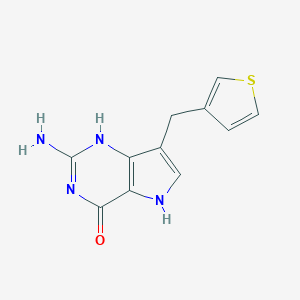
9-Deaza-9-(3-thienylmethyl)guanine
Descripción
9-Deaza-9-(3-thienylmethyl)guanine is a synthetic nucleoside analog designed to inhibit purine nucleoside phosphorylase (PNP), an enzyme critical in the purine salvage pathway. Structurally, it features a deazaguanine core with a 3-thienylmethyl substituent at the 9-position, distinguishing it from natural guanine and related analogs. This modification enhances its binding affinity to PNP, making it a candidate for therapeutic applications in T-cell-mediated disorders, such as autoimmune diseases and transplant rejection . The compound’s molecular formula (C₁₀H₁₀N₄OS) and exact mass (246.0252 g/mol) reflect its hybrid nucleoside-thiophene architecture .
Propiedades
Número CAS |
132138-76-2 |
|---|---|
Fórmula molecular |
C11H10N4OS |
Peso molecular |
246.29 g/mol |
Nombre IUPAC |
2-amino-7-(thiophen-3-ylmethyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H10N4OS/c12-11-14-8-7(3-6-1-2-17-5-6)4-13-9(8)10(16)15-11/h1-2,4-5,13H,3H2,(H3,12,14,15,16) |
Clave InChI |
QDPMHXUWMPNTEQ-UHFFFAOYSA-N |
SMILES |
C1=CSC=C1CC2=CNC3=C2N=C(NC3=O)N |
SMILES isomérico |
C1=CSC=C1CC2=CNC3=C2NC(=NC3=O)N |
SMILES canónico |
C1=CSC=C1CC2=CNC3=C2NC(=NC3=O)N |
Sinónimos |
9-deaza-9-(3-thienylmethyl)guanine |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparative Analysis with Structurally Related Compounds
The inhibitory potency, solubility, and biological activity of 9-Deaza-9-(3-thienylmethyl)guanine are influenced by its unique structural features. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of this compound and Related Compounds
Key Findings from Comparative Studies
Substituent Position and Potency :
- The 9-position substitution is critical for PNP inhibition. The 3-thienylmethyl group in this compound confers stronger inhibition compared to the 2-thienylmethyl isomer, likely due to enhanced hydrophobic interactions or steric optimization with the enzyme’s active site .
- The 7-deaza modification (e.g., 7-Deaza-9-(2-thienylmethyl)guanine) reduces potency, suggesting that the nitrogen at position 7 is essential for binding .
Impact of Substituent Chemistry: Aromatic vs. This contrasts with acyclovir, which has high water solubility due to its hydrophilic acyclic side chain .
Mechanistic Divergence :
- Unlike PNP inhibitors, acyclovir relies on viral thymidine kinase for activation, illustrating how structural modifications (e.g., acyclic vs. cyclic sugar moieties) redirect compounds toward distinct therapeutic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


